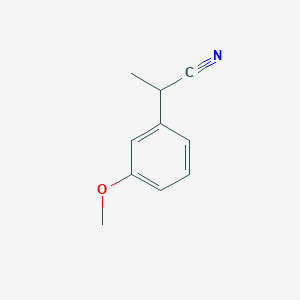

2-(3-Methoxyphenyl)propanenitrile

Overview

Description

Synthesis Analysis

The synthesis of various organic compounds with methoxyphenyl groups has been reported in the literature. For instance, a novel compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile was synthesized and characterized using spectroscopic techniques such as FT-IR, UV-vis, and NMR. The synthesis route was not detailed, but the characterization suggests a successful synthesis of the compound . Another compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a simple route and yielded a potential blue light emitting material . Additionally, 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds were synthesized and examined using density functional theory and various spectroscopic methods . These studies demonstrate the active research in synthesizing methoxyphenyl-containing compounds, although the specific synthesis details for 2-(3-Methoxyphenyl)propanenitrile are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using both experimental and theoretical methods. X-ray crystallography confirmed the three-dimensional structure of the synthesized compounds . Density functional theory (DFT) was employed to calculate the optimized structural parameters and to predict the vibrational spectra, which were in good agreement with the experimental data . The non-covalent interaction analysis and molecular docking studies provided insights into the potential biological activity of these compounds . The molecular structure of 2-(4-methoxyphenylseleno)-1,3-dithiane was also determined, revealing an axial orientation of the arylseleno moiety .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-(3-Methoxyphenyl)propanenitrile. However, the synthesis of related compounds suggests that condensation reactions and the use of sodium hydroxide as a catalyst may be involved in the formation of these types of molecules . The molecular docking study implies that these compounds could interact with biological receptors, indicating potential reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic methods. The vibrational wavenumbers, dipole moment, linear polarizability, and hyperpolarizability values were computed, indicating that some of these compounds could serve as nonlinear optical materials . The photophysical studies of the nicotinonitrile derivative revealed good absorption and fluorescence properties, with a positive solvatochromic effect observed upon changing solvent polarity . The thermodynamic properties at different temperatures were calculated, showing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . The molecular electrostatic potential, HOMO-LUMO energies, and Fukui functions were also analyzed to understand the electronic properties and reactivity of these compounds .

Scientific Research Applications

Electrolyte Development for Lithium-Ion Batteries

2-(3-Methoxyphenyl)propanenitrile and its derivatives have been explored for their potential in enhancing the safety and performance of electrolytes for lithium-ion batteries. A study by Liu et al. (2016) introduced a mixture containing a derivative of this compound, which showed improved safety and wettability compared to conventional electrolytes.

Biocatalysis Research

In the field of biocatalysis, Chhiba et al. (2012) utilized β-aminonitriles (derivatives of 2-(3-Methoxyphenyl)propanenitrile) for enantioselective hydrolysis, showcasing the potential of these compounds in producing specific chiral products.

Lignin Degradation Research

The study by Cui and Dolphin (1995) investigated the oxidation of derivatives of 2-(3-Methoxyphenyl)propanenitrile as part of lignin model compounds, contributing to our understanding of lignin degradation and potential applications in biofuel production.

Synthetic Chemistry and Heterocyclic Compound Synthesis

Pavel Drabina and Sedlák (2012) highlighted the use of 2-amino-2-alkyl(aryl)propanenitriles, closely related to 2-(3-Methoxyphenyl)propanenitrile, in synthesizing a range of heterocyclic systems, underscoring the versatility of these compounds in medicinal chemistry.

Environmental Chemistry and Pollutant Degradation

In environmental chemistry, Lai et al. (2013) investigated the degradation of a related compound, 3,3'-iminobis-propanenitrile, using a micro-electrolysis system, contributing to the development of methods for pollutant degradation.

properties

IUPAC Name |

2-(3-methoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCLZIIKZFCPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)propanenitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)

![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)

![N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2502496.png)

![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)